Divergent Primary Pharmacology: TLR4 Agonism vs. PBR Antagonism
Unlike the close structural analog PK11195, which functions as a selective antagonist at the peripheral benzodiazepine receptor (PBR/TSPO), Isoquinoline-6-carboxamide engages a distinct primary target. It acts as an activator of the innate immune receptor Toll-like receptor 4 (TLR4) on human macrophages , a property not reported for PK11195. This functional divergence is stark, with PK11195 binding to PBR with a high affinity (Kd = 20 nM) , while Isoquinoline-6-carboxamide's primary described mechanism is through TLR4.
| Evidence Dimension | Primary Pharmacological Target and Functional Effect |
|---|---|
| Target Compound Data | Agonist of Toll-like receptor 4 (TLR4) on human macrophages |
| Comparator Or Baseline | PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide): Antagonist of peripheral benzodiazepine receptor (PBR/TSPO) with Kd = 20 nM |
| Quantified Difference | Not a potency comparison; a qualitative and functional divergence in primary receptor engagement and downstream signaling. |
| Conditions | Target engagement studies in human macrophage models |
Why This Matters
This functional divergence is critical for researchers studying innate immunity or neuroinflammation, where PK11195 is used as a PBR/TSPO marker, but Isoquinoline-6-carboxamide provides a tool for directly modulating the TLR4 pathway.
